molecular formula C11H9ClN2OS2 B7580681 2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide

2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B7580681
M. Wt: 284.8 g/mol
InChI Key: IBSDYJWYXHNYHM-UHFFFAOYSA-N
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Description

2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide is a compound that features a benzamide core substituted with a thiazole ring, a chlorine atom, and a methylsulfanyl group

Properties

IUPAC Name

2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2OS2/c1-16-7-2-3-9(12)8(6-7)10(15)14-11-13-4-5-17-11/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSDYJWYXHNYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701330372
Record name 2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666248
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303065-50-1
Record name 2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions: The introduction of the chlorine atom and the methylsulfanyl group can be achieved through nucleophilic substitution reactions. For instance, 2-chloro-5-methylsulfanylbenzamide can be synthesized by reacting 2-chlorobenzoyl chloride with methylthiourea under basic conditions.

    Coupling Reactions: The final step involves coupling the thiazole ring with the substituted benzamide. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, bases like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the chlorine and methylsulfanyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-methylsulfanylbenzamide: Lacks the thiazole ring, which may reduce its biological activity.

    N-(1,3-thiazol-2-yl)benzamide: Lacks the chlorine and methylsulfanyl groups, which may affect its binding affinity and specificity.

Uniqueness

2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide is unique due to the combination of the thiazole ring, chlorine atom, and methylsulfanyl group, which together enhance its potential for diverse biological activities and applications .

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